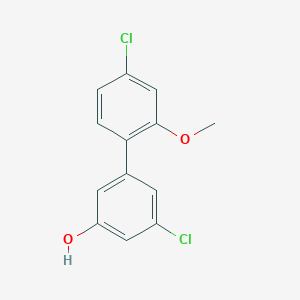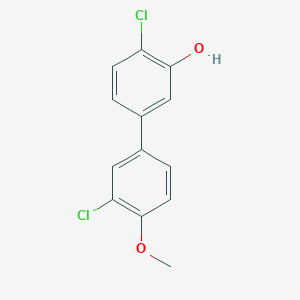
3-Chloro-5-(4-chloro-2-methoxyphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(4-chloro-2-methoxyphenyl)phenol, or 3-Cl-5-Cl-2-OMePhenol, is an organochlorine compound used in a variety of scientific applications, from organic synthesis to biochemical studies. It is a colorless, crystalline solid with a melting point of 135-136 °C and a boiling point of 256 °C. This compound has a wide range of properties, making it an ideal choice for experiments in the laboratory.
Applications De Recherche Scientifique
3-Cl-5-Cl-2-OMePhenol has a wide range of scientific applications, from organic synthesis to biochemical studies. It is used as a reagent in the synthesis of various compounds, such as 1,2,4-triazole derivatives, thiazole derivatives, and other heterocyclic compounds. Additionally, it is used as a catalyst in the synthesis of chiral compounds. It is also used in the synthesis of pharmaceuticals, such as beta-blockers and anti-inflammatory drugs.
Mécanisme D'action
The mechanism of action of 3-Cl-5-Cl-2-OMePhenol is not well understood, but it is believed to be related to its ability to form complexes with metal ions. This complexation is believed to be responsible for its catalytic activity in organic synthesis. Additionally, the compound is thought to interact with enzymes, resulting in its biochemical and physiological effects.
Biochemical and Physiological Effects
3-Cl-5-Cl-2-OMePhenol has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been found to be an inhibitor of the enzyme acetylcholinesterase, which is important for neurotransmission. It has also been found to inhibit the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins. Additionally, it has been found to inhibit the enzyme 5-lipoxygenase, which is involved in the synthesis of leukotrienes.
Avantages Et Limitations Des Expériences En Laboratoire
3-Cl-5-Cl-2-OMePhenol has several advantages for laboratory experiments. It is a relatively inexpensive compound, and is easily synthesized. Additionally, it is a stable compound, with a long shelf life. Furthermore, it has a wide range of applications in organic synthesis and biochemical studies.
However, there are also some limitations to using this compound in laboratory experiments. It is a toxic compound, and should be handled with caution. Additionally, it is volatile and can easily evaporate, making it difficult to measure accurately.
Orientations Futures
There are several potential future directions for research involving 3-Cl-5-Cl-2-OMePhenol. One potential direction is to further investigate its biochemical and physiological effects. Additionally, it could be studied further to better understand the mechanism of action and its potential applications in the synthesis of pharmaceuticals. Furthermore, its potential as a catalyst in the synthesis of chiral compounds could be explored. Finally, its potential as an inhibitor of enzymes involved in neurotransmission could be studied in greater detail.
Méthodes De Synthèse
3-Cl-5-Cl-2-OMePhenol can be synthesized through several methods, including the reaction of 4-chloro-2-methoxybenzaldehyde with chloroacetic acid. This reaction is conducted in a solvent such as ethanol or acetonitrile, and yields 3-Cl-5-Cl-2-OMePhenol as the major product. Alternatively, the compound can also be synthesized via the reaction of 4-chloro-2-methoxybenzyl chloride with sodium hydroxide.
Propriétés
IUPAC Name |
3-chloro-5-(4-chloro-2-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O2/c1-17-13-7-9(14)2-3-12(13)8-4-10(15)6-11(16)5-8/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPMIUUXDKZHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686079 |
Source


|
| Record name | 4',5-Dichloro-2'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261899-45-9 |
Source


|
| Record name | 4',5-Dichloro-2'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Chloro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6381694.png)









